molecular formula C15H16N2O2S B5630898 N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B5630898
M. Wt: 288.4 g/mol
InChI Key: NRXCSOLXABYNQO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 4-ethoxyaniline with 2-chloropyridine-2-thiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylsulfanyl group can participate in coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
  • N-(4-ethoxyphenyl)-2-(pyridin-3-ylsulfanyl)acetamide
  • N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)propionamide

Uniqueness

N-(4-ethoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the ethoxy group on the phenyl ring and the pyridin-2-ylsulfanyl group. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-2-19-13-8-6-12(7-9-13)17-14(18)11-20-15-5-3-4-10-16-15/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXCSOLXABYNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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